1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene
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Overview
Description
1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxyethoxy group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 2-(benzyloxy)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzyloxy group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can yield alcohols.
Scientific Research Applications
1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene depends on its specific application. In chemical reactions, the benzyloxyethoxy group can act as a leaving group or participate in electron-donating interactions. The fluorine atom can influence the reactivity of the benzene ring by altering its electronic properties .
Comparison with Similar Compounds
1-[2-(Benzyloxy)ethoxy]-3-bromo-5-fluorobenzene: Similar structure but with a bromine atom, which can influence its reactivity and applications.
2-(Benzyloxy)-1-ethoxy-3-fluorobenzene: Another similar compound with slight variations in the substitution pattern.
Uniqueness: 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene is unique due to the specific positioning of its functional groups, which can lead to distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
143915-16-6 |
---|---|
Molecular Formula |
C15H15FO2 |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-fluoro-3-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C15H15FO2/c16-14-7-4-8-15(11-14)18-10-9-17-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
InChI Key |
KXTCTIJELHFRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC(=CC=C2)F |
Origin of Product |
United States |
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